3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine is a complex heterocyclic compound that combines the structural features of benzimidazole, furan, and triazole. These moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Formation of Triazole Ring: The final step involves the cyclization reaction to form the triazole ring, often using hydrazine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole, furan, and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles/nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their broad spectrum of biological activities.
Furan Derivatives: Often used in medicinal chemistry for their pharmacological properties.
Triazole Derivatives: Widely studied for their antifungal and antimicrobial activities.
Uniqueness
What sets 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine apart is its unique combination of three different heterocyclic moieties, each contributing to its overall biological activity and potential therapeutic applications.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(furan-2-yl)-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c15-20-13(11-6-3-7-21-11)18-19-14(20)22-8-12-16-9-4-1-2-5-10(9)17-12/h1-7H,8,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIHDVOOQUYLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3N)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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